Hortein
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hortein is primarily isolated from the fungus Hortaea werneckii. The isolation process involves cultivating the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, as it is mainly obtained through natural extraction.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Hortaea werneckii, followed by extraction and purification processes. Optimization of cultivation conditions, such as temperature, pH, and nutrient availability, would be crucial to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Hortein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinones and other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hortein has a wide range of scientific research applications, including:
Chemistry: this compound’s unique structure makes it a valuable compound for studying novel chemical reactions and mechanisms.
Medicine: Research is ongoing to explore this compound’s potential as an antimicrobial and anticancer agent.
Industry: this compound can be used in the development of new materials and bioactive compounds.
Mechanism of Action
The mechanism of action of hortein involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Karrikins: These are compounds produced by wildfires that stimulate seed germination.
Strigolactones: These are plant hormones that regulate growth and development.
Uniqueness of Hortein: this compound’s unique ring system and its origin from a marine fungus distinguish it from other similar compounds
Properties
CAS No. |
346610-88-6 |
---|---|
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.31 |
IUPAC Name |
7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione |
InChI |
InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2 |
InChI Key |
HSKHNTITGMOIAJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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